molecular formula C12H16O3 B3147677 Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate CAS No. 628333-29-9

Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate

Cat. No.: B3147677
CAS No.: 628333-29-9
M. Wt: 208.25 g/mol
InChI Key: AMBQJPDLWOQQDI-UHFFFAOYSA-N
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Description

Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a phenyl ring substituted with a hydroxy group and a methyl group, making it a derivative of phenylpropanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-(4-hydroxy-2-methylphenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products.

Types of Reactions:

    Oxidation: The hydroxy group on the phenyl ring can undergo oxidation to form a ketone or aldehyde.

    Reduction: The ester functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of 3-(4-oxo-2-methylphenyl)propanoate.

    Reduction: Formation of 3-(4-hydroxy-2-methylphenyl)propanol.

    Substitution: Formation of various substituted phenylpropanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fragrances, flavoring agents, and pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxy group on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The ester functional group can undergo hydrolysis to release the active phenylpropanoic acid derivative, which may exert various biological effects.

Comparison with Similar Compounds

  • Ethyl 3-(4-hydroxyphenyl)propanoate
  • Ethyl 3-(2-hydroxyphenyl)propanoate
  • Ethyl 3-(4-methoxyphenyl)propanoate

Comparison: Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate is unique due to the presence of both a hydroxy group and a methyl group on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity compared to similar compounds that lack one of these substituents .

Properties

IUPAC Name

ethyl 3-(4-hydroxy-2-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-15-12(14)7-5-10-4-6-11(13)8-9(10)2/h4,6,8,13H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBQJPDLWOQQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C=C(C=C1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of ethyl 3-[4-(benzyloxy)-2-methylphenyl]prop-2-enoate (intermediate 11, 1.054 g) in ethanol (50 ml) was added to a suspension of palladium hydroxide on carbon (0.15 g) in ethanol (5 ml) under nitrogen gas. The resulting suspension was then stirred under a hydrogen atmosphere for 3 hours. The mixture was filtered through Harborlite filter aid and the pad washed with more ethanol. The combined filtrates were evaporated in vacuo to give the title compound as a clear oil.
Name
ethyl 3-[4-(benzyloxy)-2-methylphenyl]prop-2-enoate
Quantity
1.054 g
Type
reactant
Reaction Step One
Name
intermediate 11
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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50 mL
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solvent
Reaction Step One
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5 mL
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solvent
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Quantity
0.15 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

5 g (16.8 mmol) of the above prepared (E)-3-(4-benzyloxy-2-methyl-phenyl)-acrylic acid ethyl ester was dissolved in 50 ml of tetrahydrofuran and hydrogenated over 0.8 g of 10% of palladium on charcoal as catalyst at ambient temperature and atmospheric pressure. Filtering off the catalyst and evaporating the solvent yielded 3.5 g of the title compound as light yellow oil (100% of theory).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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50 mL
Type
solvent
Reaction Step Two
Quantity
0.8 g
Type
catalyst
Reaction Step Three
Yield
100%

Synthesis routes and methods III

Procedure details

To a flask containing 10% Pd/C catalyst under nitrogen was added ethyl (2E)-3-{2-methyl-4-[(phenylmethyl)oxy]phenyl}-2-propenoate (1.22 g, 4.12 mmol) in EtOH (15 mL) washing in with more EtOH (2×4 mL). The reaction vessel was placed under an atmosphere of hydrogen and stirred rapidly at ambient temperature for 19 h. The mixture was then filtered through a pad of celite washing with EtOH and the filtrate reduced under vacuum. The residue was the purified by SPE (silica, 20 g cartridge) eluting with cyclohexane:EtOAc (gradient 10:1 to 2:1) to afford the title compound (548 mg).
Quantity
1.22 g
Type
reactant
Reaction Step One
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15 mL
Type
solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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